molecular formula C17H16FN3O2S B2640388 5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 883019-45-2

5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2640388
CAS No.: 883019-45-2
M. Wt: 345.39
InChI Key: VFRKPULLDCTBSL-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a thiol (-SH) group. The 4-position is occupied by a 4-fluorophenyl group, while the 5-position contains a 3,4-dimethoxybenzyl moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration. Triazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, often modulated by substituents on the triazole ring .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S/c1-22-14-8-3-11(9-15(14)23-2)10-16-19-20-17(24)21(16)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRKPULLDCTBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Dimethoxybenzyl Group: This step involves the alkylation of the triazole ring with 3,4-dimethoxybenzyl chloride under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using 4-fluorobenzyl bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole scaffold has been extensively studied for its antimicrobial properties. Compounds derived from this structure, including 5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, have demonstrated significant antibacterial and antifungal activities. Studies indicate that triazole derivatives exhibit effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Anticancer Activity

Research has highlighted the potential of triazole derivatives as anticancer agents. The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. For instance, it has been tested against human melanoma and triple-negative breast cancer cells, demonstrating selective cytotoxicity and potential as an antimetastatic candidate .

Neuroprotective Effects

Some studies suggest that triazole derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. The antioxidant capabilities of these compounds could offer therapeutic benefits in conditions such as Alzheimer’s disease .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of the Benzylthio Group : Nucleophilic substitution reactions are employed to attach the benzylthio group to the triazole framework.

The molecular formula of this compound is C17H16FN3O2SC_{17}H_{16}FN_{3}O_{2}S with a molecular weight of 345.4 g/mol .

Antibacterial Efficacy

A study on triazole derivatives indicated that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics such as vancomycin and ciprofloxacin against MRSA strains . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly influenced antimicrobial potency.

Anticancer Studies

In a comparative study involving various synthesized triazole derivatives, this compound was identified as one of the most effective compounds against pancreatic cancer cell lines . The compound's mechanism was linked to its ability to inhibit cell migration and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dimethoxybenzyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole-3-thiols are heavily influenced by substituents at the 4- and 5-positions. Below is a comparison with structurally related compounds:

Compound Substituents Key Properties Reference
5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol 4-Fluorophenyl, 3,4-dimethoxybenzyl Moderate lipophilicity due to methoxy groups; potential low toxicity (Class IV)
5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol 4-Fluorophenyl, 3-chlorophenyl Increased halogenated character; antimicrobial activity (not quantified)
5-[4-(Dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl, 4-dimethylaminophenyl Enhanced solubility due to dimethylamino group; uncharacterized bioactivity
4-(4-Fluorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol 4-Fluorophenyl, pyridinyl Hydrogen-bonding capacity via pyridine; anticancer potential (synthesis only)
5-(4-Fluorophenyl)-4-(2-morpholin-4-ylethyl)-4H-1,2,4-triazole-3-thiol 4-Fluorophenyl, morpholinylethyl Pharmacophore-rich (morpholine); uncharacterized pharmacokinetics

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxybenzyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to electron-withdrawing groups like sulfonyl or nitro .
  • Heterocyclic Moieties : Pyridinyl () and morpholinylethyl () groups introduce hydrogen-bonding or solubility advantages but require further biological validation .

Yield Comparison :

  • Yields for triazole-3-thiols range from 65–85%, depending on substituent reactivity and purification methods . Specific data for the target compound are unavailable in the provided evidence.
Pharmacokinetic Considerations
  • Metabolic Stability : Methoxy groups are susceptible to demethylation, which could affect half-life. Morpholinylethyl derivatives () may offer improved metabolic stability via hindered oxidation .

Biological Activity

The compound 5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

  • Molecular Formula : C17H16FN3O2S
  • Molecular Weight : 341.39 g/mol
  • IUPAC Name : 5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-3-thiol

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. The compound has shown promising results against various cancer cell lines:

  • Cell Lines Tested :
    • Human melanoma (IGR39)
    • Triple-negative breast cancer (MDA-MB-231)
    • Pancreatic carcinoma (Panc-1)

In vitro studies utilizing the MTT assay demonstrated that this compound exhibits significant cytotoxic effects, particularly against melanoma cells. The selectivity towards cancer cells indicates a potential for targeted therapy.

Cell Line IC50 Value (μM)
Human melanoma (IGR39)6.2
Triple-negative breast cancer43.4
Pancreatic carcinoma (Panc-1)27.3

These results suggest that the compound could serve as a lead in developing new anticancer agents .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Various studies have reported that triazole-thiol derivatives possess activity against a range of microorganisms. For instance:

  • Tested Microorganisms :
    • Gram-positive bacteria
    • Gram-negative bacteria
    • Fungi

The synthesized derivatives showed moderate to significant inhibition against these pathogens, suggesting their potential use in treating infections .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The presence of the triazole ring allows for interaction with various enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can trigger programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : The thiol group may interfere with microbial metabolic processes or structural integrity.

Case Studies

Several studies have focused on the synthesis and evaluation of triazole-thiol derivatives:

  • Synthesis and Evaluation : A study synthesized multiple derivatives based on the triazole framework and evaluated their anticancer properties using standard assays .
  • Comparative Studies : Research comparing various triazole derivatives revealed that those incorporating sulfur exhibited enhanced biological activities compared to their non-sulfur counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and how can purity be ensured?

  • Methodology :

  • Use reflux conditions with absolute ethanol and glacial acetic acid to facilitate cyclization of precursor triazole derivatives. For example, substituted benzaldehydes can react with amino-triazole intermediates under reflux for 4–6 hours .
  • Purify via recrystallization using ethanol or acetonitrile, and confirm purity via melting point analysis and thin-layer chromatography (TLC) .
    • Key Considerations : Monitor reaction progress using NMR spectroscopy to detect intermediates (e.g., Schiff bases) and final product .

Q. How can structural characterization of this triazole-thiol derivative be performed?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve crystal packing and confirm substituent orientation (e.g., dihedral angles between fluorophenyl and dimethoxybenzyl groups) .
  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3; focus on methoxy protons (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns for bromine/fluorine substituents .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MIC/MBC values to standard drugs like ciprofloxacin .
  • Antioxidant assays : Employ DPPH radical scavenging or FRAP tests to evaluate electron-donating capacity of the thiol group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to study binding affinity with enzymes like CYP450 or dihydrofolate reductase. Use PDB structures (e.g., 1DHF) and optimize ligand conformers with DFT calculations (B3LYP/6-31G*) .
  • Analyze pharmacokinetic properties (ADMET) using SwissADME or pkCSM to predict bioavailability, BBB penetration, and toxicity risks .

Q. How do structural modifications (e.g., methoxy vs. fluorine substituents) affect activity and stability?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and compare bioactivity data .
  • Accelerated stability studies : Expose compounds to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) for 4 weeks. Monitor degradation via HPLC and identify byproducts with LC-MS .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting MIC values)?

  • Methodology :

  • Standardize assay protocols : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .
  • Meta-analysis : Aggregate data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables (e.g., solvent polarity in stock solutions) .

Q. How can crystallographic data inform polymorphism or co-crystal formation?

  • Methodology :

  • Compare PXRD patterns of synthesized batches with SCXRD-derived simulated patterns to detect polymorphs .
  • Screen for co-crystals using carboxylic acid co-formers (e.g., succinic acid) via solvent drop grinding and analyze via DSC/TGA .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
1H NMR (DMSO-d6)-SCH2- (δ 4.2–4.5 ppm), aromatic H (δ 6.8–7.6 ppm)
13C NMR C=S (δ ~170 ppm), triazole C (δ ~150–160 ppm)
HRMS [M+H]+ = 386.0924 (C19H17FN3O2S)

Table 2 : Computational Parameters for Docking Studies

SoftwareForce FieldGrid Box SizeReference
AutoDock VinaAMBER20 × 20 × 20 Å
GROMACSCHARMM36NPT ensemble (310 K)

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